(Z)-JIB-04

描述

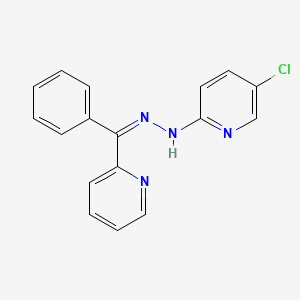

Structure

3D Structure

属性

IUPAC Name |

5-chloro-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHFKWKMXWRVTJ-XLNRJJMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Z)-JIB-04: A Technical Guide for Researchers

(Z)-JIB-04, also known by its NSC number 693627, is the geometric isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04.[1][2][3] In the realm of epigenetic research, this compound is predominantly utilized as a negative control due to its demonstrated inactivity in epigenetic analyses, in stark contrast to its biologically active (E)-isomer.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and appropriate experimental usage of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a pyridine (B92270) hydrazone with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine. The defining feature of its structure is the Z configuration around the C=N double bond, which is believed to be responsible for its lack of inhibitory activity against Jumonji domain-containing histone demethylases (JHDMs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and research articles.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃ClN₄ | |

| Molecular Weight | 308.77 g/mol | |

| CAS Number | 199596-24-2 | |

| Appearance | Solid powder, reported as light yellow to yellow | |

| Purity | Typically ≥97% | |

| Solubility | DMSO: 6 mg/mL (requires sonication) Water: Insoluble Ethanol: Insoluble | |

| Storage (Powder) | Long-term: -20°C (for years) Short-term: 0-4°C (for days to weeks) | |

| Storage (Solutions) | -80°C: up to 2 years -20°C: up to 1 year |

Biological Inactivity and Mechanism of Isomer-Specific Action

This compound is consistently reported to be inactive as an inhibitor of Jumonji histone demethylases. The active form, (E)-JIB-04, exerts a pan-selective inhibitory effect on JHDMs, which are α-ketoglutarate-dependent dioxygenases that play a crucial role in reversing histone lysine (B10760008) methylation. This inhibition leads to alterations in gene expression and has been shown to selectively block cancer cell growth.

The isomer-specific activity is attributed to the spatial arrangement of the molecule. Molecular modeling studies suggest that the E-isomer can adopt a conformation that allows for critical interactions within the active site of the JHDM enzyme, thereby inhibiting its function. In contrast, the Z-isomer's configuration likely prevents these necessary interactions, rendering it incapable of inhibiting the enzyme.

The following diagram illustrates the differential activity of the JIB-04 isomers on the histone demethylation pathway.

Experimental Protocols and Usage

Given its biological inactivity, this compound serves as an essential negative control in experiments investigating the effects of its active (E)-isomer. Its use helps to ensure that any observed biological effects are due to the specific inhibition of JHDMs by (E)-JIB-04 and not from off-target effects or the general chemical scaffold.

Preparation of Stock Solutions

Due to its poor solubility in aqueous solutions, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.

Protocol for a 10 mM this compound Stock Solution in DMSO:

-

Weighing: Accurately weigh out a desired amount of this compound powder (purity >97%). For example, to prepare 1 mL of a 10 mM solution, weigh 3.088 mg.

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. Using the previous example, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution, as recommended by some suppliers.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Use in Cell-Based Assays

In cell-based assays, this compound is used at the same concentrations as the active (E)-isomer to provide a direct comparison.

Representative Experimental Workflow:

The following diagram outlines a typical workflow for comparing the effects of (E)-JIB-04 and this compound in a cell-based assay, such as a cell viability or gene expression study.

Example Experimental Concentrations:

-

Gene Expression Analysis: In studies examining changes in gene expression, H358 non-small cell lung cancer cells were treated with 500 nM of (E)- or this compound for 24 hours.

-

In Vitro Demethylase Assay: For direct measurement of histone demethylation, 2 µM of each isomer was used.

In Vivo Studies

While this compound is not expected to have in vivo efficacy due to its inactivity, it can be used in pilot studies to assess any non-specific toxicity of the chemical scaffold. The formulation for in vivo use of the active (E)-isomer typically involves a vehicle of DMSO, PEG300, Tween 80, and saline. A similar vehicle would be appropriate for this compound.

Conclusion

This compound is an indispensable tool for researchers studying the biological roles of Jumonji histone demethylases. Its confirmed inactivity makes it the ideal negative control for experiments involving its active counterpart, (E)-JIB-04, allowing for the confident attribution of observed biological phenomena to the specific inhibition of JHDMs. Proper understanding and utilization of this compound are crucial for rigorous and reproducible research in the field of epigenetics and drug discovery.

References

An In-depth Technical Guide to the Synthesis and Purification of (Z)-JIB-04

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (Z)-JIB-04, an isomer of the pan-selective Jumonji histone demethylase inhibitor, JIB-04. While the (E)-isomer of JIB-04 is known for its biological activity, the (Z)-isomer serves as an important inactive control in research settings. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for purification and characterization, compiled from available chemical literature and tailored for a professional audience in drug development and chemical research.

Overview of this compound

This compound, with the chemical name (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, is the geometric isomer of the active histone demethylase inhibitor, (E)-JIB-04. Its molecular formula is C₁₇H₁₃ClN₄, and it has a molecular weight of 308.77 g/mol . The (Z)-isomer is considered biologically inactive in epigenetic analysis and is primarily used as a negative control in studies investigating the effects of the (E)-isomer.

| Property | Value |

| IUPAC Name | (Z)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine |

| Molecular Formula | C₁₇H₁₃ClN₄ |

| Molecular Weight | 308.77 g/mol |

| CAS Number | 199596-24-2 |

| Appearance | Light yellow solid[1] |

| Purity | ≥98% (Commercially available)[1] |

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key precursor, 5-chloro-2-hydrazinylpyridine (B1314625), from 2,5-dichloropyridine (B42133). The second step is a condensation reaction between this precursor and 2-benzoylpyridine (B47108) to form the hydrazone, which can exist as a mixture of (E) and (Z) isomers. Subsequent purification is then required to isolate the desired (Z)-isomer.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of similar pyridine (B92270) hydrazone derivatives and should be performed by qualified chemists in a controlled laboratory setting.

Synthesis of 5-chloro-2-hydrazinylpyridine

This procedure is adapted from methods for the synthesis of substituted hydrazinylpyridines.

Materials:

-

2,5-Dichloropyridine

-

Hydrazine hydrate (80% solution in water)

-

Butan-1-ol

-

Water (deionized)

-

Sodium sulfate (B86663) (anhydrous)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloropyridine (1 equivalent) in butan-1-ol.

-

Add hydrazine hydrate (1.5 to 1.8 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-115°C) and maintain for 10-30 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid precipitate by filtration and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

-

Dry the purified product under vacuum to yield 5-chloro-2-hydrazinylpyridine.

Synthesis of this compound

This condensation reaction will likely produce a mixture of (E) and (Z) isomers. The ratio of isomers can be influenced by reaction conditions.

Materials:

-

5-chloro-2-hydrazinylpyridine

-

2-Benzoylpyridine

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-hydrazinylpyridine (1 equivalent) in ethanol.

-

Add 2-benzoylpyridine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The resulting solid is a mixture of (E)- and this compound.

Purification of this compound

The separation of the (Z)-isomer from the (E)-isomer is a critical step. This can be achieved through chromatographic methods or fractional crystallization.

Column Chromatography

Materials:

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude (E/Z)-JIB-04 mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Load the dissolved sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased.

-

Collect fractions and analyze them by TLC to identify the fractions containing the (Z)-isomer. Typically, the less polar isomer will elute first.

-

Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Fractional Crystallization

This method relies on the differential solubility of the isomers in a particular solvent system.

Procedure:

-

Dissolve the crude (E/Z)-JIB-04 mixture in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature.

-

If crystals form, they may be enriched in one of the isomers. The crystals can be collected by filtration.

-

The mother liquor can be concentrated and cooled further to obtain subsequent crops of crystals.

-

The purity of each crop of crystals should be assessed by HPLC or NMR to determine the isomeric ratio.

-

This process may need to be repeated several times to achieve the desired purity of the (Z)-isomer.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as the hydrazone proton. The chemical shifts of these protons will differ from those of the (E)-isomer due to the different spatial arrangement of the substituents around the C=N double bond. |

| ¹³C NMR | The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbon atoms, particularly those near the C=N bond, will be distinct for the (Z)-isomer. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 308.08 for [M]+ and 309.08 for [M+H]+), confirming the elemental composition. |

| HPLC | High-performance liquid chromatography can be used to determine the purity of the final product and to distinguish it from the (E)-isomer, as they will have different retention times. A purity of ≥98% is expected for the final product. |

Signaling Pathways Modulated by JIB-04 (E-isomer)

While this compound is considered the inactive isomer, understanding the biological context of its active counterpart, (E)-JIB-04, is crucial for its application as a negative control. (E)-JIB-04 is a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. By inhibiting these enzymes, it leads to alterations in histone methylation status and consequently affects gene expression. One of the key pathways modulated by (E)-JIB-04 is the PI3K-Akt signaling pathway, which is often dysregulated in cancer.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols requires a strong foundation in synthetic organic chemistry and purification techniques. The availability of pure this compound is essential for rigorous biological studies to validate the specific effects of its active (E)-isomer, thereby contributing to the advancement of research in epigenetics and drug discovery. Researchers should always adhere to safety protocols and use appropriate analytical methods to ensure the quality of the synthesized compound.

References

(Z)-JIB-04: A Technical Guide to Its Mechanism of Inaction as a Negative Control for Histone Demethylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of (Z)-JIB-04, focusing on its core function as an inactive stereoisomer of the potent pan-Jumonji C (JmjC) domain-containing histone demethylase (KDM) inhibitor, (E)-JIB-04. The primary utility of this compound in a research context is to serve as a specific negative control, enabling scientists to differentiate the on-target epigenetic effects of the active (E)-isomer from any potential off-target or non-specific chemical effects.

Core Concept: Stereoisomer-Specific Activity of JIB-04

JIB-04 is a pyridine (B92270) hydrazone compound that exists as two geometric isomers: (E)-JIB-04 and this compound. The pharmacological activity as a JmjC histone demethylase inhibitor resides almost exclusively in the (E)-isomer.[1] The (Z)-isomer is considered the inactive counterpart and is crucial for validating that the cellular and anti-cancer effects observed with the parent compound are a direct result of JmjC enzyme inhibition.[1][2] This isomer-specific activity is a key feature of JIB-04's molecular profile.[1]

Mechanism of Action of the Active Isomer, (E)-JIB-04

To understand the inaction of the (Z)-isomer, it is essential to first detail the mechanism of the active (E)-isomer.

(E)-JIB-04 is a pan-inhibitor of the JmjC family of histone lysine (B10760008) demethylases (KDMs). [3] These enzymes are non-heme iron(II) and α-ketoglutarate-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails.

Unlike many other KDM inhibitors that act as competitive inhibitors of the cofactor α-ketoglutarate, (E)-JIB-04 exhibits a different mechanism. Mechanistic studies, including X-ray crystallography and molecular docking, suggest that (E)-JIB-04 functions by disrupting the binding of molecular oxygen (O2) , another critical substrate for the demethylation reaction, within the enzyme's active site. This novel mode of action prevents the catalytic cycle from proceeding, leading to the accumulation of histone methylation marks.

The inhibition of KDMs by (E)-JIB-04 results in global and gene-specific increases in histone methylation, particularly affecting marks like H3K4me3, H3K9me3, and H3K27me3. This epigenetic reprogramming leads to widespread changes in the expression of genes involved in critical cellular processes.

Key Signaling Pathways Modulated by (E)-JIB-04

The epigenetic alterations induced by the active (E)-isomer of JIB-04 impact multiple oncogenic signaling pathways. The inaction of the (Z)-isomer means it does not significantly perturb these pathways, reinforcing its role as a negative control.

-

PI3K/Akt Signaling: In hepatocellular carcinoma and vascular smooth muscle cells, (E)-JIB-04 has been shown to downregulate the PI3K/Akt signaling pathway. This leads to reduced cell proliferation and cell cycle arrest. The mechanism can involve the KDM6B-dependent regulation of AKT2 expression.

-

Wnt/β-catenin Signaling: (E)-JIB-04 selectively targets colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway, which is crucial for their maintenance and proliferation.

-

FOXO Signaling: The inhibition of the PI3K/Akt pathway by (E)-JIB-04 can lead to the activation of FOXO transcription factors (e.g., FOXO3a), promoting the expression of cell cycle inhibitors like p21 and contributing to G1/S cell cycle arrest.

-

MAPK Signaling: Studies have also implicated (E)-JIB-04 in the modulation of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory activity of the active (E)-JIB-04 isomer. The (Z)-isomer shows negligible activity in these assays.

Table 1: In Vitro Inhibitory Activity of (E)-JIB-04 against JmjC Demethylases

| Target Enzyme | IC50 (nM) | Histone Mark(s) |

|---|---|---|

| JARID1A (KDM5A) | 230 | H3K4me2/3 |

| JMJD2E (KDM4E) | 340 | H3K9me3/H3K36me3 |

| JMJD2A (KDM4A) | 445 | H3K9me3/H3K36me3 |

| JMJD2B (KDM4B) | 435 | H3K9me3/H3K36me3 |

| JMJD2C (KDM4C) | 1100 | H3K9me3/H3K36me3 |

| JMJD2D (KDM4D) | 290 | H3K9me3/H3K36me3 |

| JMJD3 (KDM6B) | 855 | H3K27me2/3 |

(Data sourced from multiple studies)

Table 2: Growth Inhibitory Activity (IC50) of (E)-JIB-04 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| TC32 | Ewing Sarcoma | 0.13 |

| SK-ES-1 | Ewing Sarcoma | ~1.0 |

| A673 | Ewing Sarcoma | ~2.0 |

| H358 | Non-small Cell Lung | ~0.01-0.5 |

| A549 | Non-small Cell Lung | Not specified |

(Data sourced from Parrish et al., 2018 and other sources)

Experimental Protocols

The use of this compound as a negative control is integral to the following experimental protocols designed to validate the on-target effects of (E)-JIB-04.

5.1 In Vitro Histone Demethylase Activity Assay

-

Objective: To measure the direct inhibitory effect of JIB-04 isomers on recombinant JmjC KDM activity.

-

Methodology:

-

Recombinant JmjC enzymes (e.g., JMJD2E) are incubated with a specific methylated histone peptide substrate (e.g., H3K9me3).

-

Cofactors required for the reaction (Fe(II), α-ketoglutarate, ascorbate) are added to the reaction buffer.

-

Parallel reactions are set up with DMSO (vehicle control), varying concentrations of (E)-JIB-04, and an equimolar high concentration of this compound.

-

The reaction proceeds for a set time (e.g., 30-120 minutes) at 37°C.

-

The reaction is stopped, and the product (demethylated peptide or formaldehyde) is quantified. This can be done via various methods:

-

ELISA: Using an antibody specific to the demethylated product (e.g., H3K9me2).

-

Formaldehyde Detection: Coupling formaldehyde release to a detectable signal (e.g., NADH production).

-

Western Blot: Detecting the change in methylation state of the histone substrate.

-

-

-

Expected Outcome: (E)-JIB-04 shows dose-dependent inhibition of enzyme activity, while this compound shows little to no inhibition.

5.2 Cell Viability Assay (MTT or CCK-8)

-

Objective: To determine the effect of JIB-04 isomers on the proliferation and viability of cancer cells versus normal cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of (E)-JIB-04, a single high concentration of this compound, and a vehicle control (DMSO).

-

After a specified incubation period (e.g., 48-72 hours), a viability reagent (e.g., MTT or CCK-8) is added to each well.

-

The reagent is converted by metabolically active cells into a colored product.

-

The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

-

-

Expected Outcome: (E)-JIB-04 reduces cell viability in a dose-dependent manner in sensitive cancer cell lines, while this compound has a minimal effect.

5.3 Western Blotting for Histone Marks and Signaling Proteins

-

Objective: To assess the impact of JIB-04 isomers on global histone methylation levels and key signaling proteins within the cell.

-

Methodology:

-

Cells are treated with vehicle, (E)-JIB-04, and this compound for a defined period (e.g., 24-36 hours).

-

For histone analysis, histones are acid-extracted from the cell nuclei. For total protein analysis, whole-cell lysates are prepared.

-

Protein concentration is quantified, and equal amounts are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for histone marks (e.g., H3K27me3, H3K9me3), signaling proteins (e.g., p-AKT, total AKT), or cell cycle regulators (e.g., CDKN1A/p21).

-

A loading control antibody (e.g., total Histone H3, α-tubulin) is used to ensure equal protein loading.

-

An appropriate HRP-conjugated secondary antibody is used, and the signal is detected via chemiluminescence.

-

-

Expected Outcome: Treatment with (E)-JIB-04, but not this compound, leads to an increase in specific histone methylation marks and alters the levels or phosphorylation status of target signaling proteins.

Conclusion

The mechanism of inaction of this compound is fundamental to its role as a high-fidelity negative control. While the active (E)-isomer engages with the active site of JmjC histone demethylases to block their catalytic activity, alter the epigenetic landscape, and inhibit oncogenic signaling, the (Z)-isomer demonstrates negligible inhibitory action. Its inclusion in experimental designs is a critical component of rigorous scientific inquiry, ensuring that the observed biological effects of JIB-04 can be confidently attributed to the specific inhibition of histone demethylases rather than off-target phenomena. This makes the this compound isomer an indispensable tool for researchers in the fields of epigenetics and cancer drug development.

References

- 1. The small molecule JIB-04 disrupts O2 binding in the Fe-dependent histone demethylase KDM4A/JMJD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer: A Technical Guide to (Z)-JIB-04 as a Negative Control in Epigenetic Research

For Immediate Release

DALLAS, TX – December 2, 2025 – In the dynamic field of epigenetic research, the precise validation of targeted inhibitors is paramount. This technical guide provides an in-depth overview of (Z)-JIB-04, the inactive enantiomer of the pan-Jumonji C (JmjC) histone demethylase inhibitor, JIB-04. Its crucial role as a negative control is highlighted, ensuring the specific effects of its active counterpart, (E)-JIB-04, are accurately determined. This document is intended for researchers, scientists, and drug development professionals engaged in the study of histone demethylases and their therapeutic potential.

Introduction

JIB-04 is a potent, cell-permeable small molecule that inhibits a broad range of JmjC domain-containing histone demethylases (KDMs), which are critical regulators of gene expression and are frequently dysregulated in cancer and other diseases.[1][2] JIB-04 exists as two stereoisomers: the active (E)-isomer and the inactive (Z)-isomer.[3][4] The specificity of any pharmacological inhibitor is a critical aspect of its validation. This compound serves as an essential tool in this process, allowing researchers to distinguish the on-target effects of JmjC inhibition from any potential off-target or non-specific cellular responses.

Mechanism of Action: A Tale of Two Isomers

The active (E)-isomer of JIB-04 exerts its inhibitory effect by disrupting the binding of O2 in the active site of Fe(II)-dependent histone demethylases, such as KDM4A/JMJD2A.[5] It is important to note that JIB-04 is not a competitive inhibitor of the co-substrate α-ketoglutarate. In stark contrast, this compound is epigenetically inactive, demonstrating a significantly reduced or absent ability to inhibit JmjC demethylase activity. This stark difference in activity between the two isomers provides a robust experimental control.

Comparative Efficacy: (E)-JIB-04 vs. This compound

Quantitative studies consistently demonstrate the differential activity of the (E) and (Z) isomers of JIB-04. The use of this compound as a negative control is predicated on its inability to elicit the same biological responses as the active (E)-isomer.

| Parameter | (E)-JIB-04 (Active Isomer) | This compound (Inactive Isomer) | Reference(s) |

| Cell Viability | Potently inhibits cancer cell viability (IC50 in the nM to low µM range). | Nearly 100-fold less potent in inhibiting cell viability. | |

| Gene Expression | Up-regulates over 100 genes >2-fold in H358 lung cancer cells. | No significant effect on gene expression. | |

| Enzyme Inhibition | Pan-selective inhibitor of JmjC histone demethylases. | Inactive in epigenetic analysis. | |

| Radiosensitization | Robustly sensitizes radioresistant NSCLC cells to IR. | No radiosensitizing effect observed. |

Experimental Protocols Utilizing this compound as a Negative Control

The following are detailed methodologies for key experiments where this compound is used to validate the specificity of (E)-JIB-04.

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxic or cytostatic effects of JIB-04 isomers on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., H358 non-small cell lung cancer cells)

-

Complete cell culture medium

-

96-well plates

-

(E)-JIB-04 and this compound (stock solutions in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of (E)-JIB-04 and this compound in complete medium. A typical concentration range for (E)-JIB-04 is 0.01 to 10 µM, while this compound can be tested at a high concentration (e.g., 10 µM) to confirm its inactivity. Include a DMSO-only vehicle control.

-

Remove the overnight culture medium and add 100 µL of the medium containing the respective treatments to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Clonogenic Survival Assay

Objective: To determine the long-term effect of JIB-04 isomers on the reproductive integrity of cells.

Materials:

-

Cancer cell line of interest (e.g., radioresistant NSCLC lines)

-

Complete cell culture medium

-

6-well plates

-

(E)-JIB-04 and this compound

-

Irradiation source (if assessing radiosensitization)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach overnight.

-

Treat the cells with a fixed concentration of (E)-JIB-04, this compound (e.g., at the IC20 of the E-isomer), or vehicle (DMSO).

-

For radiosensitization studies, irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) 4 hours after drug treatment.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet solution.

-

Count the number of colonies (containing >50 cells).

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vitro Histone Demethylase Activity Assay

Objective: To directly measure the inhibitory effect of JIB-04 isomers on the enzymatic activity of a specific JmjC histone demethylase.

Materials:

-

Recombinant JmjC histone demethylase (e.g., JMJD2D)

-

Histone H3 peptide substrate (e.g., H3K9me3)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbate)

-

(E)-JIB-04 and this compound

-

Detection antibody specific for the demethylated product (e.g., anti-H3K9me2)

-

ELISA-based detection system or Western blotting apparatus

Procedure:

-

In a microplate, combine the recombinant enzyme, histone peptide substrate, and assay buffer.

-

Add varying concentrations of (E)-JIB-04 or a single high concentration of this compound. Include a DMSO vehicle control.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Detect the amount of demethylated product using an ELISA-based method with a specific antibody or by Western blotting.

-

Determine the IC50 value for (E)-JIB-04 and confirm the lack of inhibition by this compound.

Signaling Pathways and Experimental Workflows

The use of this compound has been instrumental in elucidating the specific signaling pathways modulated by the inhibition of JmjC histone demethylases by (E)-JIB-04.

JIB-04 Mechanism of Action and the Role of this compound

Caption: Logical relationship between JIB-04 isomers and their effect on histone demethylation.

Experimental Workflow for Validating JIB-04 Specificity

Caption: Workflow demonstrating the use of this compound as a negative control.

JIB-04 Mediated Inhibition of the PI3K/Akt Signaling Pathway

Recent studies have shown that JIB-04 can impact the PI3K/Akt signaling pathway, leading to cell cycle arrest. The use of this compound in these studies would be critical to confirm that the observed effects on this pathway are a direct consequence of JmjC inhibition.

References

- 1. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of JIB-04 Isomers: A Technical Guide

A Pan-Selective Jumonji Histone Demethylase Inhibitor with Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

JIB-04 is a novel, cell-permeable, small molecule identified as a pan-selective inhibitor of the Jumonji (JMJ) family of histone demethylases. It exhibits potent and selective anti-cancer activity both in vitro and in vivo. This technical guide provides an in-depth overview of the discovery, history, and isomeric properties of JIB-04, with a focus on its mechanism of action, quantitative activity data, and the signaling pathways it modulates. Detailed experimental protocols for key assays and the synthesis of JIB-04 isomers are also presented to facilitate further research and development.

Discovery and History

JIB-04 was identified through an innovative cell-based screen designed to discover small molecules that could modulate the epigenetic landscape of cancer cells. The screen, named Locus Derepression (LDR), utilized a mammary adenocarcinoma cell line with a stably integrated, epigenetically silenced GFP reporter gene. From the NCI's diversity set of 2,080 compounds, a pyridine (B92270) hydrazone, initially designated NSC693627, was found to induce GFP expression in a dose-dependent manner, suggesting its role as an epigenetic modulator.[1]

Further investigation revealed that NSC693627 exists as two distinct geometric isomers: (E)-JIB-04 and (Z)-JIB-04. Subsequent synthesis and testing of the pure isomers demonstrated that the (E)-isomer is the biologically active form, while the (Z)-isomer is largely inactive.[1] The discovery of JIB-04 as a non-competitive inhibitor of α-ketoglutarate, a cofactor for JMJ demethylases, distinguished it from many other known inhibitors of this enzyme class.[1]

Isomers of JIB-04

JIB-04 is a pyridine hydrazone that can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond.

-

(E)-JIB-04: The active isomer, demonstrating potent inhibition of Jumonji histone demethylases and significant anti-proliferative effects against cancer cells.

-

This compound: The inactive isomer, which serves as a valuable negative control in experiments to ensure that the observed biological effects are specific to the inhibition of Jumonji demethylases by the (E)-isomer.

The selective activity of the (E)-isomer highlights the specific stereochemical requirements for binding to and inhibiting the target enzymes.

Mechanism of Action

JIB-04 functions as a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails, thereby influencing chromatin structure and gene expression. JIB-04's inhibitory activity is not dependent on competition with the cofactor α-ketoglutarate, suggesting a distinct binding mode within the enzyme's active site.[1] By inhibiting JMJ demethylases, JIB-04 leads to an increase in histone methylation levels, which in turn alters the transcriptional landscape of cancer cells, leading to the downregulation of pro-proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes.[1]

Quantitative Data

The inhibitory activity of JIB-04 against various Jumonji histone demethylases has been quantified through a series of in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| JARID1A (KDM5A) | 230[2] |

| JMJD2E (KDM4E) | 340[2] |

| JMJD2B (KDM4B) | 435[2] |

| JMJD2A (KDM4A) | 445[2] |

| JMJD3 (KDM6B) | 855[2] |

| JMJD2C (KDM4C) | 1100[2] |

| JMJD2D (KDM4D) | 290[2] |

JIB-04 also exhibits potent anti-proliferative activity against various cancer cell lines, with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| H358 | Non-small cell lung cancer | 100[1] |

| A549 | Non-small cell lung cancer | 250[1] |

| Various Lung and Prostate Cancer Lines | - | as low as 10[2] |

Experimental Protocols

Synthesis of JIB-04 Isomers

A detailed protocol for the synthesis of (E)- and this compound is provided in the supplementary information of the foundational paper by Wang et al., Nature Communications4 , 2035 (2013). The general scheme involves the condensation of 2-hydrazinyl-5-chloropyridine with 2-benzoylpyridine (B47108).

Materials:

-

2-Hydrazinyl-5-chloropyridine

-

2-Benzoylpyridine

-

Ethanol

-

Acetic acid (catalytic amount)

Procedure for (E/Z)-JIB-04 Mixture:

-

Dissolve 2-hydrazinyl-5-chloropyridine and 2-benzoylpyridine in ethanol.

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Separation of (E) and (Z) Isomers:

The (E) and (Z) isomers can be separated by fractional crystallization or column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). The stereochemistry of the isomers can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Histone Demethylase Inhibition Assay (ELISA-based)

This protocol describes a general method to assess the inhibitory activity of JIB-04 against a specific Jumonji histone demethylase.

Materials:

-

Recombinant human Jumonji histone demethylase (e.g., JARID1A, JMJD2E)

-

Biotinylated histone H3 peptide substrate corresponding to the enzyme's target

-

Alpha-ketoglutarate, ascorbic acid, and (NH4)2Fe(SO4)2·6H2O as cofactors

-

Streptavidin-coated 96-well plates

-

Primary antibody against the demethylated product

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

JIB-04 (E and Z isomers) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20)

Procedure:

-

Coat streptavidin-coated 96-well plates with the biotinylated histone H3 peptide substrate.

-

Prepare a reaction mixture containing the assay buffer, cofactors, and the recombinant Jumonji enzyme.

-

Add serial dilutions of JIB-04 (or DMSO as a vehicle control) to the wells.

-

Initiate the demethylation reaction by adding the enzyme mixture to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Wash the plate to remove the reaction components.

-

Add the primary antibody against the demethylated product and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of JIB-04 and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to determine the effect of JIB-04 on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., H358, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

JIB-04 (E and Z isomers) dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of JIB-04 (or DMSO as a vehicle control) in fresh culture medium.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Visualizations

JIB-04 has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and stemness.

Wnt/β-catenin Signaling Pathway

JIB-04 inhibits the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer. By inhibiting Jumonji demethylases, JIB-04 is thought to alter the histone methylation landscape at the promoters of Wnt target genes, leading to their transcriptional repression. This results in the downregulation of proteins involved in cell proliferation and stem cell maintenance.

PI3K/AKT/mTOR Signaling Pathway

JIB-04 has also been demonstrated to inactivate the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. JIB-04 treatment leads to a decrease in the phosphorylation of key components of this pathway, such as AKT and mTOR, ultimately resulting in the inhibition of downstream signaling and the induction of apoptosis.

Conclusion

JIB-04 represents a significant advancement in the field of epigenetic modulators. Its discovery has provided a valuable chemical tool for studying the role of Jumonji histone demethylases in cancer biology. The isomer-specific activity of JIB-04 underscores the potential for developing highly selective and potent therapeutic agents targeting epigenetic pathways. The detailed information on its activity, mechanism of action, and experimental protocols provided in this guide is intended to support and accelerate further research into JIB-04 and its analogues as potential anti-cancer drugs.

References

(Z)-JIB-04: A Technical Guide for Researchers

This technical guide provides an in-depth overview of (Z)-JIB-04, a molecule of interest in the field of epigenetics and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activity (or lack thereof), and its relationship to the active E-isomer, JIB-04.

Core Compound Data

This compound is the inactive Z-isomer of JIB-04, a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. Due to its inactivity, this compound serves as an essential negative control in experiments investigating the effects of its active E-isomer.

| Property | Value | Reference |

| CAS Number | 199596-24-2 | [1][2][3][4][5][6] |

| Molecular Weight | 308.77 g/mol | [3] |

| Molecular Formula | C₁₇H₁₃ClN₄ | [2][3][6] |

Mechanism of Action and Biological Context

This compound is considered epigenetically inactive.[1] In contrast, its E-isomer, JIB-04, is a potent, cell-permeable inhibitor of a broad range of JmjC histone demethylases.[7][8] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues, thereby influencing gene expression. The inhibitory action of JIB-04 is not competitive with the cofactor α-ketoglutarate.[9]

The active E-isomer of JIB-04 has been shown to selectively induce apoptosis in cancer cells while having minimal effect on normal cells.[10] It modulates several critical signaling pathways implicated in cancer progression, including the PI3K-Akt, Wnt/β-catenin, and MAPK pathways.[7][11][12] By inhibiting histone demethylases, JIB-04 can lead to alterations in gene expression, cell cycle arrest, and the suppression of tumor growth in vivo.[7][9][13] The inactivity of the (Z)-isomer makes it an ideal tool for verifying that the observed biological effects are specifically due to the inhibition of JmjC demethylases by the E-isomer.

Signaling Pathways Modulated by (E)-JIB-04

The following diagram illustrates the key signaling pathways affected by the active E-isomer of JIB-04. As the inactive isomer, this compound would not be expected to produce these effects, making it a crucial reagent for control experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone demethylases inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. JIB-04 Z-isomer|CAS 199596-24-2|DC Chemicals [dcchemicals.com]

- 6. Z-JIB-04 - LKT Labs [lktlabs.com]

- 7. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity (Z)-JIB-04 for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Inactive Isomer of a Pan-Selective Jumonji Histone Demethylase Inhibitor

This technical guide provides a comprehensive overview of high-purity (Z)-JIB-04, the inactive stereoisomer of the potent pan-selective Jumonji C (JmjC) domain-containing histone demethylase inhibitor, JIB-04. Intended for researchers, scientists, and drug development professionals, this document details the commercial availability of high-purity this compound, its crucial role as a negative control in experimental settings, and the biochemical pathways influenced by its active counterpart, the (E)-isomer. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways to facilitate rigorous scientific inquiry.

Commercial Availability and Purity Specifications of this compound

High-purity this compound is available from several commercial suppliers, ensuring its accessibility for research purposes. It is imperative for researchers to source high-purity material to guarantee the validity and reproducibility of experimental results. The (Z)-isomer serves as an essential negative control to distinguish the specific inhibitory effects of the (E)-isomer from any off-target or non-specific effects of the chemical scaffold. The identity of this compound is typically confirmed by methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

A summary of representative commercial suppliers and their stated purity for this compound is provided in the table below. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

| Supplier | Stated Purity | CAS Number | Molecular Formula |

| MedChemExpress | 99.42%[1] | 199596-24-2[1] | C₁₇H₁₃ClN₄[1] |

| LKT Labs | ≥98%[2] | 199596-24-2[2] | C₁₇H₁₃ClN₄ |

| CD BioGlyco | ≥98% | 199596-24-2 | C₁₇H₁₃ClN₄ |

| Selleck Chemicals | 99.84% | 199596-24-2 | C₁₇H₁₃ClN₄ |

The Role of this compound as a Negative Control

The primary utility of this compound in research is as a negative control for experiments involving the active (E)-isomer. Due to its stereochemistry, the (Z)-isomer is inactive in epigenetic analysis and does not significantly inhibit the demethylase activity of Jumonji enzymes. This property is critical for attributing any observed biological effects directly to the inhibition of histone demethylases by the (E)-isomer.

Experiments have demonstrated that while the (E)-isomer of JIB-04 actively inhibits Jumonji demethylases, the (Z)-isomer shows no significant inhibitory activity. For instance, in assays measuring the enzymatic activity of JMJD2E, the (E)-isomer showed strong inhibition, whereas the (Z)-isomer had no effect. Similarly, gene expression profiling has shown that the (E)-isomer, but not the (Z)-isomer, induces significant changes in the transcription of genes involved in cell proliferation and death.

Mechanism of Action of the Active Isomer, (E)-JIB-04, and Relevant Signaling Pathways

The active (E)-isomer of JIB-04 is a pan-selective inhibitor of the JmjC domain-containing histone demethylases. These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histones, thereby influencing chromatin structure and gene expression. JIB-04 has been shown to inhibit several JmjC demethylases, including members of the KDM4, KDM5, and KDM6 subfamilies.

The inhibition of these demethylases by (E)-JIB-04 leads to the hypermethylation of histone substrates, which in turn affects various downstream signaling pathways implicated in cancer and other diseases. Key pathways affected include those regulating cell cycle progression, apoptosis, and cellular senescence. For example, JIB-04 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Below is a diagram illustrating the general mechanism of action of (E)-JIB-04 and its impact on downstream cellular processes.

Quantitative Data: A Comparative Analysis

The following table summarizes the inhibitory activity of the active (E)-isomer, JIB-04, against various JmjC histone demethylases. As this compound is inactive, its IC₅₀ values are generally not reported or are exceptionally high, confirming its suitability as a negative control.

| Target Demethylase | (E)-JIB-04 IC₅₀ (nM) | Reference |

| JARID1A | 230 | |

| JMJD2E | 340 | |

| JMJD3 | 855 | |

| JMJD2A | 445 | |

| JMJD2B | 435 | |

| JMJD2C | 1100 | |

| JMJD2D | 290 |

The anti-proliferative activity of (E)-JIB-04 has been demonstrated in various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range. In contrast, this compound shows significantly less or no activity.

| Cell Line | (E)-JIB-04 IC₅₀ | Reference |

| H358 (Lung Cancer) | ~100 nM | |

| A549 (Lung Cancer) | ~250 nM | |

| Ewing Sarcoma Cell Lines | 0.13 µM - 1.84 µM |

Experimental Protocols

This section provides an overview of key experimental protocols where this compound is used as a negative control. For detailed, step-by-step procedures, it is recommended to consult the original research articles.

Cell Viability Assay (MTS/CCK-8)

This assay is used to assess the effect of JIB-04 on cell proliferation.

Workflow:

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with a range of concentrations of (E)-JIB-04, this compound (as a negative control), and a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 48-96 hours), a solution such as MTS or CCK-8 is added to each well.

-

Following a further incubation period, the absorbance is measured at the appropriate wavelength using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

In Vitro Histone Demethylase Activity Assay

This assay directly measures the enzymatic activity of purified JmjC demethylases.

Methodology:

-

Purified recombinant JmjC demethylase enzyme is incubated with a histone peptide substrate (e.g., H3K9me3).

-

The reaction is carried out in a buffer containing necessary co-factors (e.g., Fe(II), α-ketoglutarate, ascorbate).

-

(E)-JIB-04, this compound, or a vehicle control is added to the reaction mixture.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The demethylated product can be quantified using various methods, such as formaldehyde (B43269) release assays, ELISA, or Western blotting with specific antibodies against the methylated and demethylated histone marks.

Western Blot Analysis of Histone Methylation

This technique is used to assess changes in global histone methylation levels within cells.

Methodology:

-

Cells are treated with (E)-JIB-04, this compound, or a vehicle control for a specified time.

-

Histones are extracted from the cell nuclei.

-

Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for different histone methylation marks (e.g., H3K9me3, H3K27me3) and a loading control (e.g., total Histone H3).

-

Following incubation with a secondary antibody, the protein bands are visualized and quantified.

Conclusion

High-purity this compound is an indispensable tool for researchers investigating the biological roles of JmjC histone demethylases. Its inactivity as a stereoisomer of the potent inhibitor (E)-JIB-04 allows for well-controlled experiments that can confidently attribute observed effects to the specific inhibition of this class of enzymes. This technical guide has provided an overview of the commercial availability, proper use, and underlying biochemical context of this compound, and it is hoped that this information will facilitate rigorous and impactful research in the fields of epigenetics and drug discovery.

References

Navigating the Challenges of (Z)-JIB-04 Formulation: A Technical Guide to Solubility and Stability in DMSO

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of the histone demethylase inhibitor (Z)-JIB-04 in dimethyl sulfoxide (B87167) (DMSO). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols, and presents key information in a clear, accessible format to facilitate the effective use of this compound in experimental settings.

This compound is the inactive Z-isomer of JIB-04, a pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] While the E-isomer is biologically active, the Z-isomer serves as a crucial negative control in research studies.[3] Proper handling and formulation of this compound are paramount for accurate and reproducible experimental outcomes. This guide addresses the critical aspects of its solubility and stability in DMSO, a commonly used solvent for this compound.

Quantitative Data Summary

The solubility of this compound in DMSO can vary, with several suppliers reporting different values. These discrepancies may arise from variations in the purity of the compound, the specific batch, the hygroscopic nature of DMSO, and the methods used for dissolution.[1] The following table summarizes the available quantitative data for the solubility and recommended storage of this compound in DMSO.

| Parameter | Value | Source |

| Solubility in DMSO | 6 mg/mL (19.43 mM) | MedchemExpress |

| 8 mg/mL (25.91 mM) | Selleck Chemicals | |

| ≥14.2 mg/mL | APExBIO | |

| 50 mg/mL (161.94 mM) | TargetMol | |

| Recommended Storage (Powder) | -20°C for 3 years | MedchemExpress, Selleck Chemicals |

| Recommended Storage (in DMSO) | -80°C for 1 to 2 years | TargetMol, MedchemExpress, Selleck Chemicals |

| -20°C for 1 year | MedchemExpress |

Note: It is often recommended to use freshly opened, anhydrous DMSO and sonication to aid dissolution. Hygroscopic DMSO can significantly impact the solubility of the product.

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a method for determining the saturation solubility of this compound in DMSO using a visual method.

Materials:

-

This compound powder (purity ≥98%)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker

-

Analytical balance

-

Microcentrifuge

-

HPLC system (for concentration verification)

Procedure:

-

Accurately weigh a surplus amount of this compound powder into a series of vials.

-

Add a precise volume of anhydrous DMSO to each vial to create a suspension.

-

Tightly cap the vials and vortex thoroughly for 2 minutes.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

After incubation, visually inspect the vials for any undissolved solid.

-

If undissolved solid is present, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

-

Carefully collect the supernatant.

-

The concentration of this compound in the supernatant can be determined by a validated analytical method, such as HPLC with a standard curve, to ascertain the saturation solubility.

Protocol for Assessing the Stability of this compound in DMSO

This protocol describes a method to evaluate the stability of a this compound stock solution in DMSO over time at different storage temperatures.

Materials:

-

A stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL)

-

Storage vials

-

Freezers set to -20°C and -80°C

-

HPLC system with a validated method for this compound quantification

Procedure:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution into multiple storage vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).

-

At specified time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.

-

Allow the aliquot to thaw completely at room temperature.

-

Analyze the concentration and purity of this compound in the thawed solution using a validated HPLC method.

-

Compare the results to the initial (time 0) analysis to determine the extent of degradation. A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Visualizations

To further clarify the experimental workflows and the chemical nature of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

Caption: Chemical structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, based on currently available data. The significant variation in reported solubility values underscores the importance of in-house verification. The provided experimental protocols offer a framework for researchers to determine these parameters under their specific laboratory conditions. Adherence to recommended storage conditions is critical for maintaining the integrity of this compound stock solutions and ensuring the reliability of experimental results.

References

Spectroscopic Dichotomy of (Z)-JIB-04 and (E)-JIB-04: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the geometric isomers of JIB-04, a notable pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. The differential biological activities of the (E) and (Z) isomers underscore the critical importance of stereochemistry in drug design and efficacy, making a thorough understanding of their distinct spectroscopic signatures essential for researchers in oncology and epigenetics. While detailed, publicly available raw spectroscopic data for both isomers is limited, this guide synthesizes available information and presents a framework for their analysis.

Introduction to JIB-04 and Its Isomers

JIB-04 is a small molecule inhibitor of the JmjC family of histone demethylases, which play a crucial role in epigenetic regulation.[1] The therapeutic potential of JIB-04, particularly in oncology, is an area of active investigation. The molecule exists as two geometric isomers, (E)-JIB-04 and (Z)-JIB-04, which exhibit significantly different biological activities. The (E)-isomer is the biologically active form, potently inhibiting Jumonji histone demethylase activity, while the (Z)-isomer is largely inactive.[2][3] This disparity in activity highlights the stringent structural requirements for effective inhibition of the target enzymes.

A comprehensive spectroscopic analysis is therefore paramount for the unambiguous identification and characterization of each isomer, ensuring the integrity of biological and pharmacological studies. This guide will delve into the expected spectroscopic characteristics of each isomer based on their molecular structures and the general principles of spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Differences

The core chemical structure of JIB-04 features a pyridine (B92270) hydrazone moiety. The (E) and (Z) isomers are defined by the configuration around the C=N double bond. This structural difference, while subtle, gives rise to distinct electronic and steric environments for the constituent atoms, which in turn are reflected in their spectroscopic profiles.

Table 1: General Properties of this compound and (E)-JIB-04

| Property | This compound | (E)-JIB-04 |

| IUPAC Name | (2Z)-5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazinyl}pyridine | (2E)-5-chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazinyl}pyridine |

| CAS Number | 199596-24-2[4] | 199596-05-9[5] |

| Molecular Formula | C₁₇H₁₃ClN₄[6] | C₁₇H₁₃ClN₄[7] |

| Molecular Weight | 308.77 g/mol [4] | 308.77 g/mol [5] |

| Biological Activity | Inactive in epigenetic analysis[8] | Active inhibitor of Jumonji histone demethylases[2] |

Spectroscopic Analysis

A multi-technique spectroscopic approach is essential for the complete characterization of the JIB-04 isomers. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds and for differentiating between isomers. Both ¹H and ¹³C NMR are critical for the analysis of (Z)- and (E)-JIB-04.

Due to the limited availability of specific, publicly accessible NMR data, the following tables present expected chemical shift regions and key differences based on the known structures. The differential steric and electronic environments of the protons and carbons in the two isomers are expected to result in measurable differences in their chemical shifts.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for (E)-JIB-04 | Key Differentiating Features |

| Aromatic Protons | 7.0 - 8.5 | 7.0 - 8.5 | Subtle shifts in the protons of the pyridine and phenyl rings adjacent to the C=N bond due to different anisotropic effects. |

| NH Proton | ~10-12 | ~10-12 | The chemical shift of the N-H proton can be sensitive to the isomeric form and solvent effects. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for (E)-JIB-04 | Key Differentiating Features |

| C=N Carbon | ~140-150 | ~140-150 | The chemical shift of the imine carbon is expected to be different between the two isomers. |

| Aromatic Carbons | 110 - 160 | 110 - 160 | Minor but discernible shifts in the carbon signals of the aromatic rings. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the vibrational frequencies of the C=N and N-H bonds may be observable.

Table 4: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Predicted Wavenumber (cm⁻¹) for (E)-JIB-04 | Key Differentiating Features |

| N-H Stretch | 3200 - 3400 | 3200 - 3400 | The position and shape of this band can be influenced by intermolecular and intramolecular hydrogen bonding, which may differ between the isomers. |

| C=N Stretch | 1620 - 1680 | 1620 - 1680 | The exact frequency of the imine stretch may show a slight shift between the (Z) and (E) forms. |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Multiple bands are expected in this region, with minor differences in their positions and intensities. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Both isomers of JIB-04 will have the same molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₁₇H₁₃ClN₄). While the molecular ion peak will be identical for both isomers, there might be subtle differences in their fragmentation patterns under certain ionization conditions, although this is not always a reliable method for distinguishing geometric isomers.

Table 5: Mass Spectrometry Data

| Parameter | This compound | (E)-JIB-04 |

| Molecular Formula | C₁₇H₁₃ClN₄ | C₁₇H₁₃ClN₄ |

| Exact Mass | 308.0829 | 308.0829 |

| [M+H]⁺ | 309.0903 | 309.0903 |

Experimental Protocols

Caption: Generalized workflow for the synthesis, separation, and spectroscopic analysis of (Z)- and (E)-JIB-04.

Synthesis and Separation: The synthesis of JIB-04 typically results in a mixture of the (E) and (Z) isomers. Separation of the individual isomers is crucial and is often achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for solids) or in a suitable solvent in an IR-transparent cell (for solutions).

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to obtain the mass-to-charge ratio.

JIB-04 Signaling Pathway Inhibition

JIB-04 exerts its biological effects by inhibiting the enzymatic activity of JmjC domain-containing histone demethylases. These enzymes are responsible for removing methyl groups from lysine (B10760008) residues on histone tails, thereby regulating gene expression. The inhibition of these demethylases by (E)-JIB-04 leads to the hypermethylation of specific histone lysine residues, which in turn alters chromatin structure and gene transcription, ultimately impacting cancer cell proliferation and survival.

Caption: Simplified signaling pathway illustrating the inhibitory action of (E)-JIB-04 on Jumonji histone demethylases.

Conclusion

The distinct biological activities of the (E) and (Z) isomers of JIB-04 necessitate their careful and unambiguous spectroscopic characterization. While this guide provides a framework for their analysis based on fundamental spectroscopic principles and available information, the lack of detailed, publicly accessible data highlights a gap in the current literature. The methodologies and predicted spectroscopic differences outlined herein should serve as a valuable resource for researchers working with these important epigenetic modulators, emphasizing the need for rigorous analytical chemistry to underpin robust biological and pharmacological research.

References

- 1. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Z-JIB-04 - LKT Labs [lktlabs.com]

- 5. E-JIB-04 - LKT Labs [lktlabs.com]

- 6. Histone demethylases inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Utilizing (Z)-JIB-04 as a Negative Control in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-JIB-04 is the inactive geometric isomer of (E)-JIB-04, a potent, cell-permeable, and pan-selective inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[1][2][3] The active (E)-isomer exerts its biological effects by inhibiting the demethylation of histone lysine (B10760008) residues, leading to alterations in gene expression and subsequent cellular responses such as cell cycle arrest and apoptosis, particularly in cancer cells.[1][4] Due to its structural similarity to the active compound but lack of significant inhibitory activity against JHDMs, this compound serves as an ideal negative control in cell culture experiments. Its use allows researchers to distinguish the specific epigenetic effects of JHDM inhibition from off-target or non-specific effects of the chemical scaffold.

Mechanism of Action

The active (E)-isomer of JIB-04 inhibits a broad range of JmjC histone demethylases, which are involved in removing methyl groups from histone tails, primarily on lysine residues of histone H3 (e.g., H3K4, H3K9, H3K27, and H3K36). This inhibition leads to a hypermethylated state of these histone marks, altering chromatin structure and gene transcription. In contrast, the (Z)-isomer of JIB-04 is epigenetically inactive and does not significantly inhibit JHDM activity. This differential activity is crucial for its function as a negative control. For instance, studies have shown that the (E)-isomer potently inhibits cancer cell viability, while the (Z)-isomer is nearly 100-fold less potent.

Data Presentation

The following table summarizes the inhibitory activity of the active (E)-JIB-04 against various JmjC histone demethylases. The (Z)-isomer is considered inactive at comparable concentrations.

| Target Demethylase | (E)-JIB-04 IC₅₀ (nM) | Reference |

| JARID1A (KDM5A) | 230 | |

| JMJD2A (KDM4A) | 445 | |

| JMJD2B (KDM4B) | 435 | |

| JMJD2C (KDM4C) | 1100 | |

| JMJD2D (KDM4D) | 290 | |

| JMJD2E (KDM4E) | 340 | |

| JMJD3 (KDM6B) | 855 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of JIB-04 isomers and a typical experimental workflow for using this compound as a negative control.

Caption: Mechanism of (E)-JIB-04 vs. This compound.

Caption: Using this compound as a negative control.

Experimental Protocols

Here are detailed protocols for key experiments where this compound is used as a negative control.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of JIB-04 isomers on cell proliferation.

Materials:

-

(E)-JIB-04 and this compound (stock solutions in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Prepare serial dilutions of (E)-JIB-04 and this compound in complete cell culture medium. A vehicle control (DMSO) at the same final concentration as the highest drug concentration should also be prepared.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of (E)-JIB-04, this compound, or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated cells to determine the percentage of cell viability and calculate IC₅₀ values.

Western Blot for Histone Methylation and Apoptosis Markers

This protocol is used to analyze changes in global histone methylation levels and to detect markers of apoptosis.

Materials:

-

(E)-JIB-04 and this compound

-

Cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-H3K9me3, anti-H3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with vehicle, a specific concentration of (E)-JIB-04, and the same concentration of this compound for the desired time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-